
2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of both an amine group and a phenyl group attached to a butyramide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride typically involves the reaction of p-aminophenyl and phenylbutyramide under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Shares the amine group but lacks the butyramide backbone.
4-Aminophenol: Similar structure but with the amine group in a different position.
Benzoxazole: Contains a similar aromatic structure but with different functional groups.
Uniqueness
2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride is unique due to its combination of an amine group and a phenyl group attached to a butyramide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
61706-42-1 |
|---|---|
Formule moléculaire |
C16H19ClN2O |
Poids moléculaire |
290.79 g/mol |
Nom IUPAC |
[4-(1-amino-1-oxo-2-phenylbutan-2-yl)phenyl]azanium;chloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-16(15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13;/h3-11H,2,17H2,1H3,(H2,18,19);1H |
Clé InChI |
PNIGCKCXWDQEFB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)[NH3+])C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


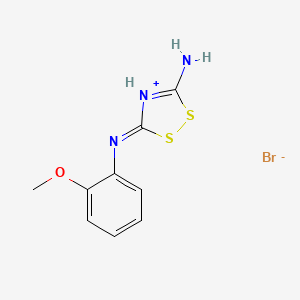
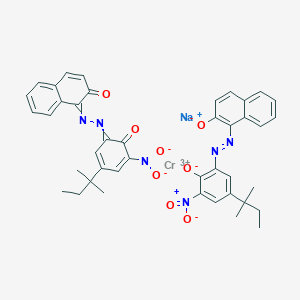
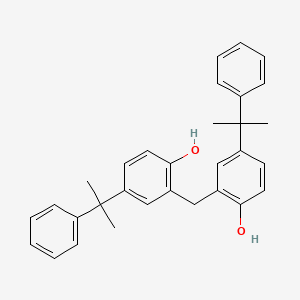

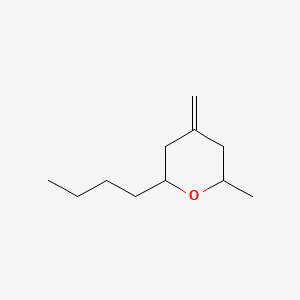
![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)


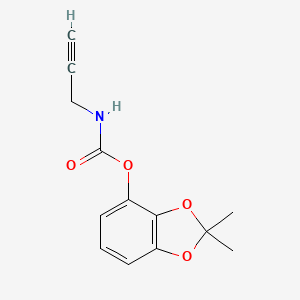

![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
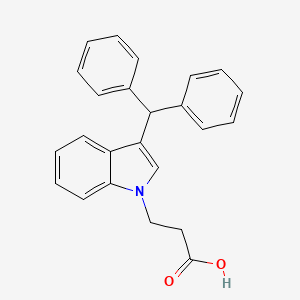
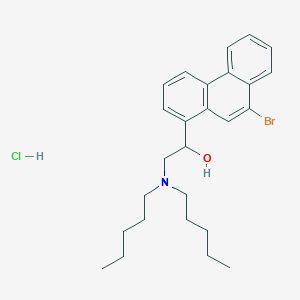
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
